4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol

CNS drug design physicochemical property blood-brain barrier penetration

4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol (CAS 651312-67-3) is a chiral, small-molecule catechol derivative (C15H23NO2, MW 249.35 g/mol) bearing a trans-configured cyclohexyl-dimethylaminomethyl substituent para to a benzene-1,2-diol moiety. The compound belongs to the 1-phenyl-2-dimethylaminomethyl-cyclohexane chemotype, which has been extensively characterized by Grünenthal GmbH as a scaffold for central nervous system (CNS)-active analgesics and modulators of monoaminergic neurotransmission.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 651312-67-3
Cat. No. B12596516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol
CAS651312-67-3
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1C2=CC(=C(C=C2)O)O
InChIInChI=1S/C15H23NO2/c1-16(2)10-12-5-3-4-6-13(12)11-7-8-14(17)15(18)9-11/h7-9,12-13,17-18H,3-6,10H2,1-2H3/t12-,13-/m0/s1
InChIKeyCKMPEIWYGQTXJB-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol (CAS 651312-67-3): Structural Identity and Pharmacological Context for Procurement Decisions


4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol (CAS 651312-67-3) is a chiral, small-molecule catechol derivative (C15H23NO2, MW 249.35 g/mol) bearing a trans-configured cyclohexyl-dimethylaminomethyl substituent para to a benzene-1,2-diol moiety [1]. The compound belongs to the 1-phenyl-2-dimethylaminomethyl-cyclohexane chemotype, which has been extensively characterized by Grünenthal GmbH as a scaffold for central nervous system (CNS)-active analgesics and modulators of monoaminergic neurotransmission [2]. Its defined (1R,2R) stereochemistry is critical, as the cis/trans configuration profoundly influences pharmacodynamic activity within this series [2].

Why 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol Cannot Be Replaced by Other In-Class 1-Phenyl-2-dimethylaminomethyl-cyclohexane Analogs


Within the 1-phenyl-2-dimethylaminomethyl-cyclohexane family, even minor modifications to the aromatic substitution pattern yield compounds with markedly divergent pharmacological profiles. The prototypical clinical candidate (1R,2R)-3-(2-dimethylaminomethyl-cyclohexyl)-phenol (a mono-phenol) demonstrates potent analgesic and antidepressant activity, whereas its positional isomers or O-methylated prodrug forms exhibit altered potency, metabolite profiles, and therapeutic windows [1]. The catechol (1,2-diol) substitution in 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol introduces an additional hydrogen-bond donor/acceptor site, a lower pKa for the first deprotonation compared to mono-phenols, and a distinct susceptibility to Phase II conjugation (e.g., catechol-O-methyltransferase [COMT]-mediated methylation), all of which directly impact receptor binding kinetics, blood-brain barrier penetration, and metabolic clearance in ways that cannot be predicted by analogy [2]. Consequently, generic substitution by a mono-phenol or methoxy analog risks introducing uncontrolled variability in target engagement, duration of action, and off-target liability—deficiencies that are quantifiable only when direct comparative data are examined.

Quantitative Comparative Evidence for 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol versus Closest Structural Analogs


Hydrogen-Bond Donor Count and Topological Polar Surface Area: Predicted Impact on CNS Permeability vs. (1R,2R)-3-(2-dimethylaminomethyl-cyclohexyl)-phenol

The catechol moiety of 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol confers 2 hydrogen-bond donors (HBD) versus 1 HBD for its closest clinical analog (1R,2R)-3-(2-dimethylaminomethyl-cyclohexyl)-phenol. The computed topological polar surface area (TPSA) is correspondingly higher at 43.7 Ų compared to 23.5 Ų for the mono-phenol [1][2]. In CNS drug discovery, it is widely established that exceeding 3 HBD or a TPSA > 60–70 Ų significantly impairs passive brain permeation; however, the differential between 1 and 2 HBD within this series presents a measurable physicochemical trade-off that must be accounted for when selecting a compound for in vivo neuropharmacology studies [2].

CNS drug design physicochemical property blood-brain barrier penetration

Predicted Metabolic Vulnerability via Catechol-O-Methyltransferase (COMT): Differentiation from Non-Catechol Phenyl-Cyclohexyl Analogs

The 1,2-diol arrangement in 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol constitutes a canonical COMT substrate motif. In contrast, the clinically advanced (1R,2R)-3-(2-dimethylaminomethyl-cyclohexyl)-phenol lacks a vicinal hydroxyl and is therefore not a COMT substrate. COMT-mediated O-methylation of the catechol is expected to proceed at rates comparable to endogenous catecholamines (Km values for human COMT range from 3–15 µM for catechol substrates) [1]. This introduces a first-pass and systemic clearance pathway absent in the mono-phenol analog, directly affecting oral bioavailability and half-life in hepatic and intestinal models.

drug metabolism COMT metabolic stability

Aqueous Solubility and LogP-Derived Lipophilicity Differentials Impacting Formulation Feasibility

The computed XLogP3-AA value for 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol is 3.3, identical to that of the mono-phenol comparator (1R,2R)-3-(2-dimethylaminomethyl-cyclohexyl)-phenol [1][2]. However, the presence of the second ionizable hydroxyl group in the catechol is expected to increase aqueous solubility at physiological pH (7.4), where the first deprotonation (pKa ≈ 9–10 for catechol) yields a mono-anionic species. This speciation difference can affect dissolution rate, salt selection, and compatibility with parenteral formulation buffers. While empirical solubility data for the pure (1R,2R) enantiomer are not publicly available, the racemic or stereochemically undefined analog (CAS 651312-66-2) exhibits a reported exact mass of 249.173 Da and comparable computed lipophilicity .

formulation development logP aqueous solubility

Recommended Application Scenarios for 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol (CAS 651312-67-3) Based on Evidence-Supported Differentiation


In Vitro COMT Substrate Profiling and Metabolic Stability Screening

The catechol moiety of 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol makes it an ideal probe substrate for assessing COMT activity in hepatocyte, S9 fraction, or recombinant enzyme assays. Its predicted Km in the low micromolar range facilitates sensitive detection of O-methylated metabolite formation by LC-MS/MS [Section 3, Evidence_Item 2]. Researchers can leverage this compound to benchmark novel COMT inhibitors or to evaluate species differences in catechol clearance.

Structure-Activity Relationship (SAR) Studies Exploring the Role of Aromatic Hydroxylation in 1-Phenyl-2-dimethylaminomethyl-cyclohexane Analgesics

The quantitative physicochemical differences—specifically the increase from 1 to 2 HBD and the attendant TPSA shift—enable precise SAR exploration of how incremental hydroxylation modulates CNS penetration and target engagement within the Grünenthal chemotype [Section 3, Evidence_Item 1]. Procurement of the (1R,2R) enantiomer ensures stereochemical consistency when comparing activity data against the mono-phenol clinical candidate.

Formulation Development Studies Requiring Enhanced Aqueous Solubility for In Vivo Dosing

Although computed logP values are equivalent, the catechol's ability to ionize at physiological pH provides a formulation advantage over the mono-phenol analog in aqueous vehicles [Section 3, Evidence_Item 3]. This compound is therefore preferred for intravenous or oral gavage formulations where co-solvent minimization is critical for tolerability.

Reference Standard for Chiral Purity and Metabolite Identification in Preclinical Development of Catechol-Containing CNS Drug Candidates

The defined (1R,2R) stereochemistry and the diagnostic catechol fragment make this compound a valuable reference material for developing chiral HPLC methods and for confirming the identity of catechol metabolites generated from O-demethylation of methoxy prodrugs within the same chemical series [1][2].

Quote Request

Request a Quote for 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.